1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea
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Overview
Description
1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is a complex organic compound that features a chlorophenyl group, an imidazo[1,2-a]pyrimidinyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrimidinyl intermediate: This can be achieved by reacting 2-aminopyrimidine with an appropriate aldehyde under acidic conditions.
Coupling with 3-chlorophenyl isocyanate: The intermediate is then reacted with 3-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the urea linkage.
Introduction of the methylphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.
Pathways Involved: It affects signaling pathways related to cell growth and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea
- 1-(3-Bromophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea
Uniqueness
1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea is unique due to the specific positioning of the chlorophenyl group, which influences its chemical reactivity and biological activity. This positioning can lead to different binding affinities and selectivities compared to similar compounds, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c1-13-6-7-14(18-12-26-9-3-8-22-19(26)24-18)10-17(13)25-20(27)23-16-5-2-4-15(21)11-16/h2-12H,1H3,(H2,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWKHIYHQMYKCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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